InChI=1S/C7H9NO2/c9-7(10)2-1-6-3-4-8-5-6/h3-5,8H,1-2H2,(H,9,10)
. The compound is synthesized through various methods, often involving reactions that incorporate pyrrole and propanoic acid derivatives. It is classified under organic compounds with potential applications in pharmaceuticals, materials science, and biochemistry.
The synthesis of 3-(1H-pyrrol-3-yl)propanoic acid can be achieved through several methods, including:
The molecular structure of 3-(1H-pyrrol-3-yl)propanoic acid features:
3-(1H-pyrrol-3-yl)propanoic acid participates in various chemical reactions:
The mechanism of action for compounds like 3-(1H-pyrrol-3-yl)propanoic acid typically involves interactions at the molecular level that influence biological systems:
Studies have shown that derivatives of pyrrole compounds exhibit diverse pharmacological activities due to their ability to modulate enzyme activity and receptor interactions .
The physical and chemical properties of 3-(1H-pyrrol-3-yl)propanoic acid include:
3-(1H-pyrrol-3-yl)propanoic acid has several scientific applications:
CAS No.: 18001-13-3
CAS No.: 18395-92-1
CAS No.: 18252-46-5
CAS No.: 499-09-2
CAS No.: 20937-86-4